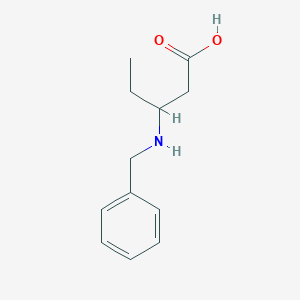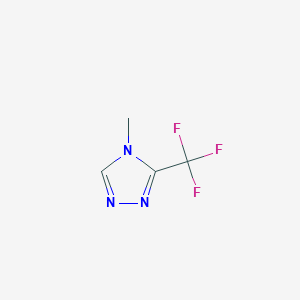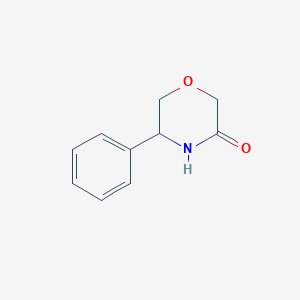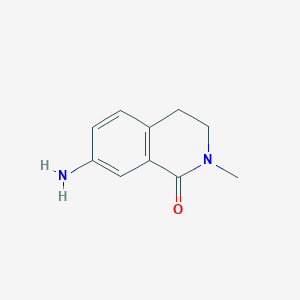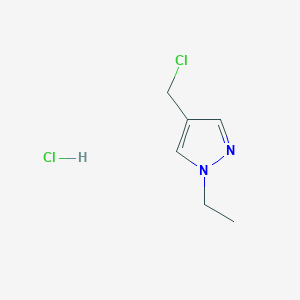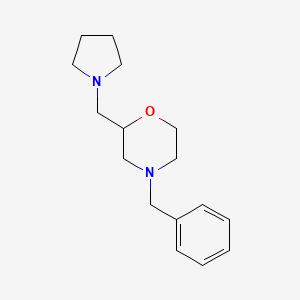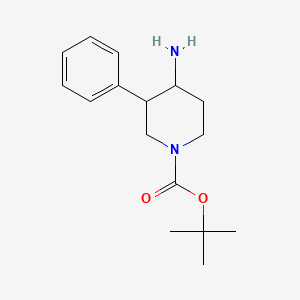
6-ブロモナフタレン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromonaphthalen-1-amine (BN-1) is an organic compound with a wide range of applications in research and scientific fields. It is a colorless solid with a melting point of 87-89°C and a boiling point of 250°C. BN-1 is a versatile compound that can be used in a variety of laboratory experiments and processes, including synthesis, spectroscopy, and chromatography. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, flavors, and fragrances.
科学的研究の応用
有機合成
6-ブロモナフタレン-1-アミンは、有機合成において汎用性の高いビルディングブロックとして機能します。 複雑な有機分子の構築、特に医薬品に重要なヘテロ環の合成に用いられます 。臭素原子はクロスカップリング反応の反応部位として働き、生物活性化合物の創出に役立ちます。
医薬品研究
医薬品研究では、6-ブロモナフタレン-1-アミンは、医薬品開発における中間体としての可能性が探索されています 。その構造モチーフは様々な治療薬に見られ、この化合物の修飾は、効力と安全性プロファイルが向上した新規薬剤の発見につながる可能性があります。
材料科学
この化合物のユニークな構造は、新規材料開発の候補となっています。 材料科学では、共役系と電子供与特性の可能性により、有機半導体または光起電力材料の合成に用いることができます .
化学工学
6-ブロモナフタレン-1-アミンは、化学工学、特にプロセス最適化と化学物質の工業規模生産のための合成経路の開発において重要です。 複雑な分子の合成におけるその役割は、より効率的なプロセスと環境に優しい慣行につながる可能性があります .
生化学
生化学では、6-ブロモナフタレン-1-アミンは、タンパク質相互作用と酵素動力学の研究に使用できます。 その芳香族構造は、様々な生体分子と相互作用することができ、生物学的経路の理解と酵素阻害剤の設計に役立ちます .
環境への応用
環境科学における6-ブロモナフタレン-1-アミンの直接的な用途は広く文書化されていませんが、関連する化合物は環境分析や汚染物質の挙動を理解するためのプローブとして使用されています。 環境への影響とグリーンケミストリーにおける潜在的な用途に関する研究は、将来の方向となる可能性があります .
作用機序
Target of Action
This compound is primarily used as a building block in organic synthesis , and its specific biological targets, if any, are yet to be identified.
Biochemical Pathways
Without specific target and mode of action information, it’s challenging to summarize the biochemical pathways that 6-Bromonaphthalen-1-amine might affect .
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP450 inhibition : It’s predicted to inhibit CYP1A2, CYP2C19, and CYP2C9
These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The specific molecular and cellular effects of 6-Bromonaphthalen-1-amine’s action are currently unknown due to the lack of studies on its biological activity .
生化学分析
Biochemical Properties
6-Bromonaphthalen-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound acts as an inhibitor for certain isoforms of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, 6-Bromonaphthalen-1-amine has shown interactions with proteins involved in cell signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of 6-Bromonaphthalen-1-amine on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of proteins in this pathway, 6-Bromonaphthalen-1-amine can alter gene expression and cellular metabolism. Furthermore, the compound has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 6-Bromonaphthalen-1-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity . This inhibition leads to a decrease in the metabolism of substrates processed by these enzymes. Additionally, 6-Bromonaphthalen-1-amine can interact with transcription factors, altering their ability to regulate gene expression. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromonaphthalen-1-amine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to 6-Bromonaphthalen-1-amine can lead to alterations in cellular function, including changes in cell proliferation and apoptosis rates . These effects are likely due to the compound’s impact on gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 6-Bromonaphthalen-1-amine vary with different dosages in animal models. At low doses, the compound has been found to modulate enzyme activity without causing significant toxicity . At higher doses, 6-Bromonaphthalen-1-amine can induce toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the compound’s inhibition of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites.
Metabolic Pathways
6-Bromonaphthalen-1-amine is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes . The compound inhibits the activity of these enzymes, affecting the metabolism of various substrates, including drugs and endogenous compounds. This inhibition can lead to changes in metabolic flux and the levels of metabolites in the body . Additionally, 6-Bromonaphthalen-1-amine can influence the activity of enzymes involved in oxidative stress responses, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Bromonaphthalen-1-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus. The distribution of 6-Bromonaphthalen-1-amine within cells can affect its activity and the extent of its interactions with biomolecules .
Subcellular Localization
The subcellular localization of 6-Bromonaphthalen-1-amine is influenced by its interactions with targeting signals and post-translational modifications . The compound has been found to localize to the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . These interactions are crucial for the compound’s ability to modulate gene expression and enzyme activity, thereby influencing cellular function.
特性
IUPAC Name |
6-bromonaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABUKIGLFASZOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623716 |
Source


|
| Record name | 6-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
591253-73-5 |
Source


|
| Record name | 6-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






